molecular formula C21H18ClO2P B15231961 Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate CAS No. 31459-98-0

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate

Cat. No.: B15231961
CAS No.: 31459-98-0
M. Wt: 368.8 g/mol
InChI Key: CTRCNDHBLJGUIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is a versatile organophosphorus compound widely used in organic synthesis. It is recognized for its role as a Wittig reagent, facilitating the formation of carbon-carbon double bonds by reacting with aldehydes and ketones to produce alkenes. This compound is particularly valuable in the synthesis of α,β-unsaturated esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with methyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the methyl chloroacetate, forming a carbanion that subsequently reacts with triphenylphosphine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), which help in maintaining the solubility of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. It can also participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions

    Wittig Reaction: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an aprotic solvent like THF or DCM.

    Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Mechanism of Action

The primary mechanism of action for methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is through the Wittig reaction. The compound acts as a nucleophile, with the phosphorus ylide attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a four-membered ring intermediate, which then collapses to produce the desired alkene and triphenylphosphine oxide as a byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a more versatile reagent compared to its non-chlorinated counterparts .

Properties

CAS No.

31459-98-0

Molecular Formula

C21H18ClO2P

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C21H18ClO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

CTRCNDHBLJGUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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